2-Chloro-4,6-dimethoxypyrimidine CAS number 13223-25-1.
2-Chloro-4,6-dimethoxypyrimidine CAS number 13223-25-1.
An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine
COMPOUND: 2-Chloro-4,6-dimethoxypyrimidine CAS NUMBER: 13223-25-1
This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyrimidine, a versatile heterocyclic building block. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This document details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, with a focus on practical laboratory use.
Physicochemical and Spectroscopic Data
2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder.[1] Its structure, featuring a pyrimidine ring substituted with a reactive chlorine atom and two methoxy groups, makes it an invaluable intermediate in organic synthesis.[1] The methoxy groups enhance its reactivity and solubility, facilitating its use in a variety of chemical transformations.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 13223-25-1 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1][4] |
| Molecular Weight | 174.58 g/mol | [1][4] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 101 - 105 °C | [1][3] |
| Boiling Point | ~317.1 °C at 760 mmHg | [3] |
| Purity | ≥98% (GC) | [1] |
| Density | ~1.3 g/cm³ | [3] |
| Flash Point | ~145.6 °C | [3] |
| InChI Key | PBEKEFWBLFBSGQ-UHFFFAOYSA-N | [4][5] |
| MDL Number | MFCD00274530 | [1][4] |
Table 2: Spectroscopic Data Summary
| Technique | Description | Reference(s) |
| ¹H NMR & ¹³C NMR | Characterization confirms the structure of the compound and its derivatives. | [6][7] |
| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the exact mass. | [6][7] |
| FTIR | Infrared spectroscopy data is available, typically recorded using a KBr-Pellet technique. | [8] |
| UV-Visible | Used to study the electronic properties of derivatives synthesized from this compound. | [6][7] |
Synthesis and Key Reactions
2-Chloro-4,6-dimethoxypyrimidine serves as a crucial building block. Its synthesis and subsequent reactions are central to its utility.
Synthesis Workflow
The compound is commonly synthesized from its amino precursor via a diazotization-chlorination reaction. An alternative patented route begins with malononitrile.[9]
Role as a Synthetic Intermediate
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it an ideal starting point for introducing various functional groups. This reactivity is fundamental to its application in synthesizing a wide range of more complex molecules.
Applications in Research and Development
2-Chloro-4,6-dimethoxypyrimidine is a pivotal intermediate in the synthesis of numerous commercial and investigational compounds.[1]
Table 3: Key Applications and Derived Products
| Industry | Application | Specific Examples | Reference(s) |
| Agrochemicals | Intermediate for herbicides | Pyribenzoxim, Pyrithiobac-Sodium, Bispyribac | [1][3] |
| Intermediate for fungicides | General synthesis applications | [1] | |
| Pharmaceuticals | Building block for Active Pharmaceutical Ingredients (APIs) | Antiviral and anticancer agents | [1] |
| Scaffold for kinase inhibitors | Pyrimidine core can act as a hinge-binding motif | [10] | |
| Biochemical Research | Tool for studying enzyme inhibition | Used to synthesize bioactive molecules for research | [1] |
| Material Science | Intermediate for dyes and pigments | Potential use due to its stable and functionalizable core | [1] |
The development of sulfonylurea herbicides, in particular, relies heavily on this compound.[3][9] It serves as the foundational pyrimidine core onto which other moieties are built to achieve selective herbicidal activity.[3]
Experimental Protocols
The following are representative experimental protocols for the synthesis and reaction of 2-Chloro-4,6-dimethoxypyrimidine.
Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine from 2-Amino-4,6-dimethoxypyrimidine
This protocol is based on a diazotization reaction.[2]
-
Preparation: Add 1,260 mL of 36% hydrochloric acid to a 5-liter four-necked flask and cool the solution to 0°C in an ice-salt bath.
-
Addition of Amine: In batches, add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine to the flask. Stir the mixture continuously for approximately 1 hour until it becomes syrupy.
-
Diazotization: Cool the reaction mixture further to -15°C. Slowly add a solution of 159 g (2.3 moles) of sodium nitrite (NaNO₂) in 260 mL of water dropwise over about 1 hour, maintaining vigorous stirring. The temperature should be kept between -15°C and -10°C.
-
Reaction Completion: After the addition is complete, continue stirring at -15°C to -10°C for an additional hour.
-
Neutralization: While maintaining the temperature at -5°C, slowly add 1.5 liters of 30% aqueous sodium hydroxide (NaOH) to adjust the pH to 7.
-
Isolation: A purple, clay-like substance will form. Collect this solid by filtration under reduced pressure.
-
Extraction: Extract the target compound from the solid using 3 liters of ethyl acetate.
-
Purification: Wash the organic layer with water and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude crystals. Purify the crude product by silica gel chromatography to obtain white crystals of 2-chloro-4,6-dimethoxypyrimidine.[2]
-
Yield: 60.8 g (29.9%)
-
Melting Point: 101.5-102.5°C
-
Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Ammonolysis)
This protocol demonstrates a key reaction of the title compound, converting it back to its amino precursor, a valuable compound in its own right.[11]
-
Reaction Setup: Charge an autoclave with 2-chloro-4,6-dimethoxypyrimidine and a suitable solvent.
-
Ammonolysis: Introduce ammonia into the autoclave to carry out a pressurized ammoniation reaction.
-
Crystallization: After the reaction is complete, cool the mixture directly to induce crystallization of the product.
-
Separation: Separate the solid-liquid mixture via filtration. The solid is the desired 2-amino-4,6-dimethoxypyrimidine.
-
Drying: Dry the solid product. The separated liquid (mother liquor) can be recycled for subsequent batches.
Safety and Handling
2-Chloro-4,6-dimethoxypyrimidine is classified as harmful if swallowed and causes serious eye irritation.[12] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or under a chemical fume hood.[13] Avoid breathing dust.[13]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[13] Some suppliers recommend storing at room temperature, while others suggest refrigeration.[1][5]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[13]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[12][13]
-
Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[13]
-
This guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures in place.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. 2-Chloro-4,6-dimethoxypyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103709108A - Production method of synthesizing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 12. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
